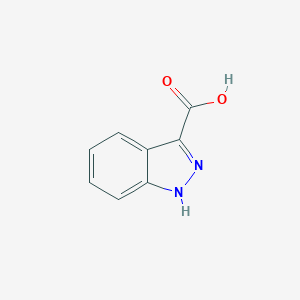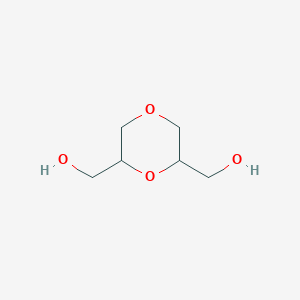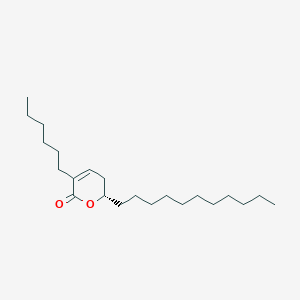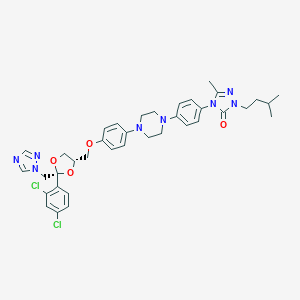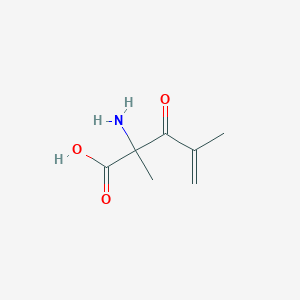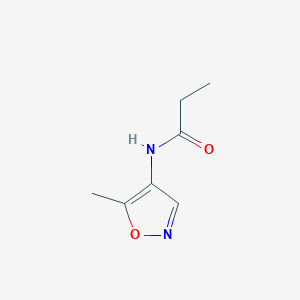
N-(5-methyl-4-isoxazolyl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methyl-4-isoxazolyl)propionamide, also known as AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) is a synthetic compound that acts as a selective agonist of the AMPA receptor, a type of glutamate receptor in the brain. AMPA receptor activation is involved in a wide range of physiological and pathological processes, such as synaptic plasticity, learning and memory, and neurodegeneration.
Wirkmechanismus
The mechanism of action of N-(5-methyl-4-isoxazolyl)propionamide is based on its ability to bind to and activate the N-(5-methyl-4-isoxazolyl)propionamide receptor. The N-(5-methyl-4-isoxazolyl)propionamide receptor is a ligand-gated ion channel that is permeable to cations, such as sodium and calcium. When N-(5-methyl-4-isoxazolyl)propionamide binds to the receptor, it induces a conformational change that opens the channel and allows ions to flow into the cell. This results in depolarization of the membrane potential and the generation of an excitatory postsynaptic potential (EPSP), which can trigger an action potential in the neuron.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of N-(5-methyl-4-isoxazolyl)propionamide depend on the concentration and duration of exposure, as well as the type of cell or tissue being studied. At low concentrations, N-(5-methyl-4-isoxazolyl)propionamide can enhance synaptic transmission and induce long-term potentiation (LTP), a form of synaptic plasticity that is thought to underlie learning and memory. At high concentrations, N-(5-methyl-4-isoxazolyl)propionamide can cause excitotoxicity, a pathological process that leads to neuronal damage and death. Excitotoxicity is thought to play a role in various neurological disorders, such as stroke, epilepsy, and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using N-(5-methyl-4-isoxazolyl)propionamide in lab experiments is its selectivity for the N-(5-methyl-4-isoxazolyl)propionamide receptor, which allows researchers to specifically manipulate the activity of this receptor without affecting other receptors or ion channels. Another advantage is its well-established synthesis method and commercial availability, which makes it easy to obtain and use in experiments. However, there are also some limitations to using N-(5-methyl-4-isoxazolyl)propionamide. One limitation is its potential toxicity and side effects, which can vary depending on the concentration and duration of exposure. Another limitation is its limited solubility in aqueous solutions, which can affect its bioavailability and potency.
Zukünftige Richtungen
There are several future directions for the use of N-(5-methyl-4-isoxazolyl)propionamide in scientific research. One direction is to develop more selective and potent N-(5-methyl-4-isoxazolyl)propionamide receptor agonists and antagonists, which can be used to study the role of specific N-(5-methyl-4-isoxazolyl)propionamide receptor subunits and splice variants in different physiological and pathological contexts. Another direction is to investigate the downstream signaling pathways and gene expression changes that are induced by N-(5-methyl-4-isoxazolyl)propionamide receptor activation, which can provide insights into the molecular mechanisms of synaptic plasticity and neurodegeneration. Finally, the use of N-(5-methyl-4-isoxazolyl)propionamide in combination with other drugs or therapies, such as stem cell transplantation or gene therapy, may provide new strategies for treating neurological disorders.
Synthesemethoden
The synthesis of N-(5-methyl-4-isoxazolyl)propionamide involves the reaction of 2-amino-5-methyl-4-isoxazolepropionic acid with propionyl chloride in the presence of a base, such as triethylamine or pyridine. The resulting product is purified by recrystallization or chromatography. The purity and yield of the product can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
N-(5-methyl-4-isoxazolyl)propionamide has been widely used in scientific research as a tool to study the function and regulation of N-(5-methyl-4-isoxazolyl)propionamide receptors. It can be used to activate or block N-(5-methyl-4-isoxazolyl)propionamide receptors in vitro and in vivo, depending on the concentration and duration of exposure. By modulating the activity of N-(5-methyl-4-isoxazolyl)propionamide receptors, researchers can investigate the role of these receptors in various physiological and pathological processes, such as synaptic plasticity, learning and memory, epilepsy, stroke, and neurodegeneration.
Eigenschaften
CAS-Nummer |
100499-64-7 |
|---|---|
Produktname |
N-(5-methyl-4-isoxazolyl)propionamide |
Molekularformel |
C7H10N2O2 |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
N-(5-methyl-1,2-oxazol-4-yl)propanamide |
InChI |
InChI=1S/C7H10N2O2/c1-3-7(10)9-6-4-8-11-5(6)2/h4H,3H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
ZNLWTSGIUNYWLW-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(ON=C1)C |
Kanonische SMILES |
CCC(=O)NC1=C(ON=C1)C |
Synonyme |
Propanamide, N-(5-methyl-4-isoxazolyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



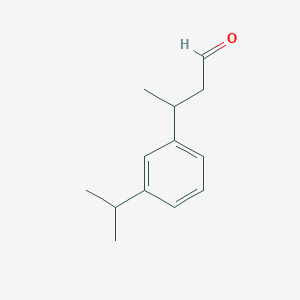
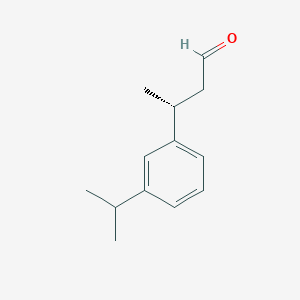
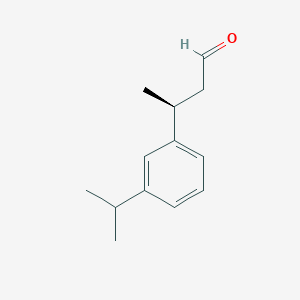
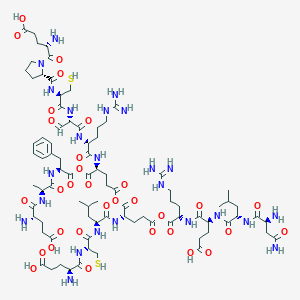
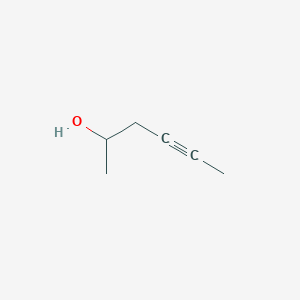
![[(3Ar,6R,6aR)-2,2-dimethyl-4-oxo-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B26853.png)
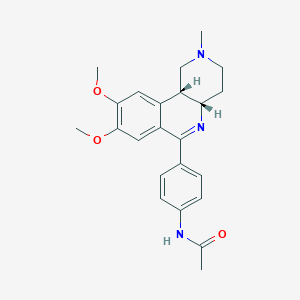
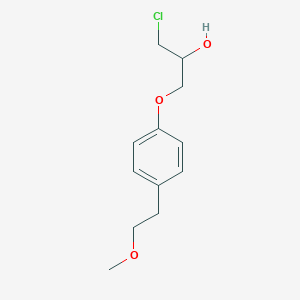
![Cyclohexanone, 5-methyl-2-(1-methylethylidene)-, oxime, [R-(E)]-(9CI)](/img/structure/B26863.png)
